molecular formula C14H26O3 B13812889 1-Cyclohexyl-4,4-diethoxy-1-butanone

1-Cyclohexyl-4,4-diethoxy-1-butanone

Katalognummer: B13812889
Molekulargewicht: 242.35 g/mol
InChI-Schlüssel: YROGSDUHVYDAAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclohexyl-4,4-diethoxy-1-butanone is an organic compound with the molecular formula C14H26O3 It is characterized by a cyclohexyl group attached to a butanone backbone, with two ethoxy groups at the fourth carbon position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-4,4-diethoxy-1-butanone can be synthesized through a multi-step process involving the reaction of cyclohexylmagnesium bromide with ethyl acetoacetate, followed by hydrolysis and subsequent reaction with ethanol under acidic conditions. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Cyclohexyl-4,4-diethoxy-1-butanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Acidic or basic catalysts can facilitate substitution reactions.

Major Products:

    Oxidation: Cyclohexyl ketones or carboxylic acids.

    Reduction: Cyclohexyl alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1-Cyclohexyl-4,4-diethoxy-1-butanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Cyclohexyl-4,4-diethoxy-1-butanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the ketone group can form hydrogen bonds with biological molecules, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

    1-Cyclohexyl-4,4-dimethoxy-1-butanone: Similar structure but with methoxy groups instead of ethoxy groups.

    1-Cyclohexyl-4,4-diethoxy-2-butanone: Similar structure but with a different position of the ketone group.

Uniqueness: 1-Cyclohexyl-4,4-diethoxy-1-butanone is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry.

Eigenschaften

Molekularformel

C14H26O3

Molekulargewicht

242.35 g/mol

IUPAC-Name

1-cyclohexyl-4,4-diethoxybutan-1-one

InChI

InChI=1S/C14H26O3/c1-3-16-14(17-4-2)11-10-13(15)12-8-6-5-7-9-12/h12,14H,3-11H2,1-2H3

InChI-Schlüssel

YROGSDUHVYDAAA-UHFFFAOYSA-N

Kanonische SMILES

CCOC(CCC(=O)C1CCCCC1)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.